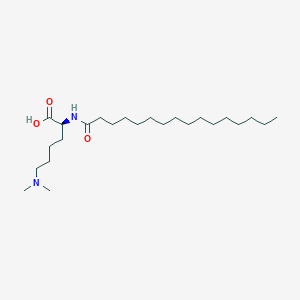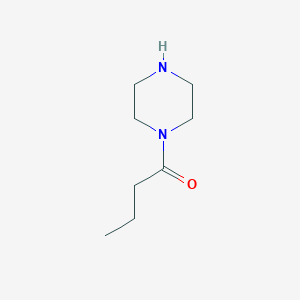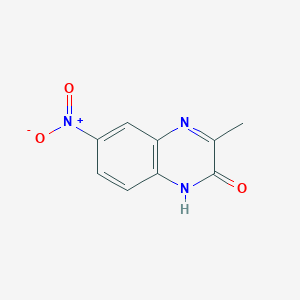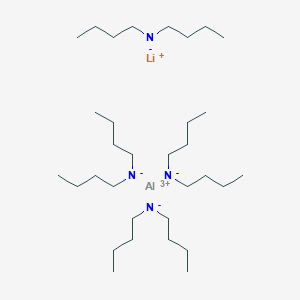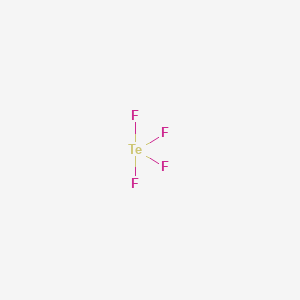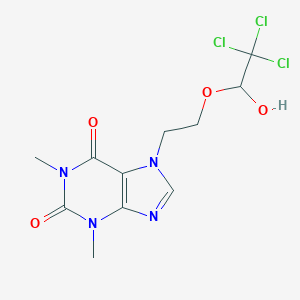
Triclofylline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triclofylline, also known as 7-(2-hydroxyethyl)-theophylline, is a xanthine derivative that has been studied for its potential use in treating various medical conditions. This compound has been found to have several biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
作用机制
Triclofylline acts as a non-selective adenosine receptor antagonist, which means it blocks the binding of adenosine to its receptors. Adenosine is a signaling molecule that regulates various physiological processes, including inflammation, bronchial tone, and neurotransmission. By blocking adenosine receptors, triclofylline can reduce inflammation, bronchial constriction, and other physiological responses.
生化和生理效应
Triclofylline has been found to have several biochemical and physiological effects. It can reduce airway hyperresponsiveness, bronchial constriction, and inflammation in asthma and COPD. It can also improve intestinal permeability and reduce inflammation in IBD. In addition, triclofylline has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
Triclofylline has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also relatively stable and can be stored for long periods of time. However, triclofylline has some limitations as well. It is a non-specific adenosine receptor antagonist, which means it can block all adenosine receptors, not just the ones that are relevant for a particular disease or condition. It can also have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for triclofylline research. One direction is to investigate its potential use in other medical conditions, such as cancer, cardiovascular disease, and autoimmune diseases. Another direction is to develop more selective adenosine receptor antagonists that can target specific adenosine receptors and minimize off-target effects. Finally, more research is needed to understand the molecular mechanisms underlying triclofylline's neuroprotective effects and to identify new targets for drug development.
合成方法
Triclofylline can be synthesized by reacting theophylline with ethylene oxide in the presence of a catalyst. The reaction yields triclofylline as the main product, along with some side products. The purity of triclofylline can be improved by recrystallization or chromatography.
科学研究应用
Triclofylline has been studied for its potential use in treating various medical conditions, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). It has also been investigated for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
17243-70-8 |
|---|---|
产品名称 |
Triclofylline |
分子式 |
C11H13Cl3N4O4 |
分子量 |
371.6 g/mol |
IUPAC 名称 |
1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione |
InChI |
InChI=1S/C11H13Cl3N4O4/c1-16-7-6(8(19)17(2)10(16)21)18(5-15-7)3-4-22-9(20)11(12,13)14/h5,9,20H,3-4H2,1-2H3 |
InChI 键 |
VZKRRCHBLUTMPU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOC(C(Cl)(Cl)Cl)O |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOC(C(Cl)(Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)
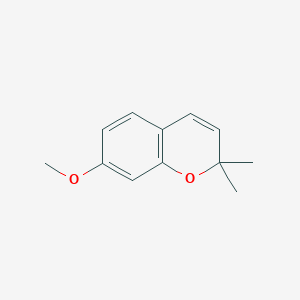

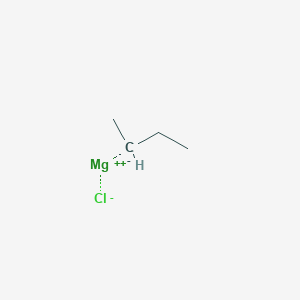
![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)
